Hydroxyphenyl propamidobenzoic acid

Catalog No.
S3317975
CAS No.
697235-49-7
M.F
C16H15NO4
M. Wt
285.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyphenyl propamidobenzoic acid

CAS Number

697235-49-7

Product Name

Hydroxyphenyl propamidobenzoic acid

IUPAC Name

2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21)

InChI Key

DLFOKZQWYFNKCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O

Synonyms

2-((3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoic acid, DHAvD cpd, dihydroavenanthramide D

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O

Application in Dermatology

Specific Scientific Field: Dermatology

Summary of the Application: Hydroxyphenyl propamidobenzoic acid is used in a non-steroidal cream (NSC) for the treatment of seborrheic dermatitis (SD), a common skin condition . The cream also contains piroctone olamine, zinc salt of l-pyrrolidone carboxylate (PCA), biosaccharide gum-2, and stearyl glycyrrhetinate .

Methods of Application or Experimental Procedures: Patients with SD were instructed to apply the NSC twice a day. The efficacy of the NSC was evaluated through investigator’s assessments represented by scoring index (SI) and investigator’s global assessment score (IGA). Skin scale scrapings were collected and used for Malassezia furfur (MF) and Staphylococcus epidermidis (SE) cultures .

Results or Outcomes: The SI mean scores significantly decreased after 1 and 2 weeks of treatment. The IGA score registered an important improvement efficacy both for face and chest, from week 1 to week 2. MF and SE growth was already inhibited at week 1, with a more pronounced decrease at week 2 .

Application in Cosmetics

Specific Scientific Field: Cosmetology

Summary of the Application: Hydroxyphenyl propamidobenzoic acid is used in skin-soothing creams. It can also be used to improve the texture of cosmetic formulations .

Application in Soothing Skincare Products

Summary of the Application: Hydroxyphenyl propamidobenzoic acid is known for its anti-irritant and anti-itch properties. It is often used in skincare products to mimic the soothing effects of oat. It can be formulated into a number of skin calming products, such as moisturisers and topical treatment creams .

Results or Outcomes: Studies have shown impressive results, such as significantly reducing itchiness in skin by 65% and helping the skin reduce any appearance or signs of redness by 50%. It has been found to be helpful for skin conditions such as dermatitis, eczema, and psoriasis .

Application in Anti-itch Products

Specific Scientific Field: Pharmaceuticals

Summary of the Application: Hydroxyphenyl propamidobenzoic acid is used as a fast and long-lasting anti-itch ingredient with anti-histaminic properties .

Application in Eye Care Products

Specific Scientific Field: Ophthalmology

Summary of the Application: Hydroxyphenyl propamidobenzoic acid is gentle enough for all skin types to use and is even known to be safe when applied to the delicate eye lid area . It is often used in eye care products for its soothing properties .

Application in Formulary Texture Improvement

Summary of the Application: Hydroxyphenyl propamidobenzoic acid can also be used to improve the texture of cosmetic formulations .

Hydroxyphenyl propamidobenzoic acid, also known by its chemical name 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, is a compound derived from the active ingredient found in oats (Avena sativa). It is classified as a non-steroidal antipruritic agent, recognized for its potent antihistamine properties, which make it effective in alleviating itching and irritation of the skin. The molecular formula for hydroxyphenyl propamidobenzoic acid is C16H15NO4, with a molecular weight of approximately 285.29 g/mol. This compound has garnered attention in the cosmetic and pharmaceutical industries due to its multifaceted biological activities, including antioxidant and anti-inflammatory effects .

Typical of amides and carboxylic acids. Key reactions include:

  • Esterification: Hydroxyphenyl propamidobenzoic acid can react with alcohols to form esters, which are often used in cosmetic formulations.
  • Amidation: The compound can undergo amidation reactions, where it reacts with amines to form new amide bonds.
  • Hydrolysis: In the presence of water and acidic or basic conditions, hydroxyphenyl propamidobenzoic acid can hydrolyze to yield its constituent components.

These reactions are significant for modifying the compound's properties for specific applications in cosmetics and pharmaceuticals.

Hydroxyphenyl propamidobenzoic acid exhibits several notable biological activities:

  • Antihistamine Effect: It effectively reduces histamine-induced skin redness and irritation, making it beneficial for treating allergic reactions and conditions like dermatitis and eczema .
  • Antioxidant Properties: The compound acts as an antioxidant, helping to neutralize free radicals that can cause cellular damage and inflammation .
  • Anti-inflammatory Effects: It reduces inflammation by inhibiting pro-inflammatory cytokines, contributing to its efficacy in soothing irritated skin .

These activities make hydroxyphenyl propamidobenzoic acid a versatile ingredient in dermatological formulations.

Hydroxyphenyl propamidobenzoic acid can be synthesized through various methods:

  • Extraction from Oats: The primary method involves extracting the compound from oat sources, specifically focusing on the aleurone layer where it is most concentrated.
  • Chemical Synthesis: Laboratory synthesis may involve coupling reactions between 4-hydroxyphenylpropanoic acid derivatives and benzoic acid derivatives under controlled conditions to form the desired amide bond.
  • Enzymatic Synthesis: Using specific enzymes that catalyze the formation of amide bonds can provide a more environmentally friendly approach to synthesizing hydroxyphenyl propamidobenzoic acid.

These methods ensure a sustainable supply of this compound for various applications.

Hydroxyphenyl propamidobenzoic acid finds extensive applications across several fields:

  • Cosmetics: It is widely used in skin care products for its soothing properties, helping to relieve redness and itchiness associated with sensitive skin conditions.
  • Pharmaceuticals: The compound is explored as an active ingredient in topical formulations aimed at treating allergic reactions and inflammatory skin disorders.
  • Hair Care Products: Its anti-irritant properties make it suitable for inclusion in shampoos and conditioners designed for sensitive scalps .

The versatility of hydroxyphenyl propamidobenzoic acid enhances its appeal in both cosmetic and therapeutic contexts.

Several compounds share structural or functional similarities with hydroxyphenyl propamidobenzoic acid. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Dihydroavenanthramide DSimilar structure; derived from oatsStrong antioxidant properties
AvenanthramideContains similar phenolic structures; derived from oatsKnown for anti-inflammatory effects
Salicylic AcidRelated by carboxylic functional groupCommonly used for acne treatment
Benzoic AcidSimple aromatic carboxylic acidUsed primarily as a preservative

Hydroxyphenyl propamidobenzoic acid stands out due to its potent antihistamine properties combined with its natural origin from oats, making it less likely to cause irritation compared to synthetic alternatives. Its unique combination of anti-irritant, antioxidant, and anti-inflammatory activities positions it as a valuable ingredient in both cosmetic and therapeutic applications.

XLogP3

3.4

UNII

25KRT26H77

Sequence

YX

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

697235-49-7

Wikipedia

Hydroxyphenyl propamidobenzoic acid

Dates

Modify: 2023-08-19

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